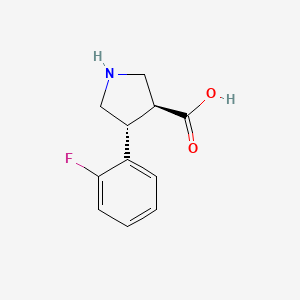

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid

Description

Historical context and discovery

The development of this compound emerged from the broader historical trajectory of pyrrolidine derivative research that began gaining momentum in the mid-twentieth century. The synthesis of pyrrolidine-3-carboxylic acid derivatives can be traced back to early investigations into proline analogs and their potential biological activities. The introduction of fluorinated aromatic substituents into pyrrolidine frameworks represents a more recent advancement, reflecting the growing recognition of fluorine's unique properties in medicinal chemistry applications.

The specific stereochemical configuration of this compound places it within the context of asymmetric synthesis developments that have revolutionized the field of organic chemistry over the past several decades. The ability to control stereochemistry at multiple centers within a single molecule has been crucial for accessing compounds with defined three-dimensional structures and predictable biological activities. The compound's discovery and characterization represent the culmination of advances in several key areas, including enantioselective catalysis, fluorine chemistry, and heterocyclic synthesis methodologies.

The systematic investigation of fluorinated pyrrolidine derivatives gained particular significance as researchers recognized their potential applications in pharmaceutical development. The strategic placement of fluorine atoms in organic molecules can dramatically alter their physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. The specific (3S,4R) stereochemical arrangement of this compound reflects careful consideration of how molecular geometry influences biological activity and has been informed by extensive structure-activity relationship studies conducted across the broader pyrrolidine derivative family.

Significance in organic and medicinal chemistry

This compound occupies a position of considerable importance within both organic and medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's significance stems from its role as both a synthetic target that challenges current methodological capabilities and as a molecular scaffold with demonstrated biological activity. The presence of the 2-fluorophenyl substituent enhances the compound's lipophilicity and influences its binding affinity to biological targets, making it particularly valuable for neurological and psychiatric disorder research.

In the context of organic chemistry, this compound represents an excellent example of how modern synthetic methodologies can be applied to construct complex heterocyclic frameworks with precise stereochemical control. The synthesis of such molecules typically involves multiple key steps, including the formation of the pyrrolidine ring through cyclization reactions and the stereoselective introduction of substituents. The compound serves as a benchmark for evaluating new synthetic methodologies, particularly those focused on asymmetric synthesis and fluorine incorporation strategies.

The medicinal chemistry significance of this compound is evidenced by its structural relationship to known bioactive compounds and its potential as a pharmaceutical intermediate. The pyrrolidine-3-carboxylic acid framework is structurally similar to proline, a naturally occurring amino acid, which allows these compounds to interact with biological systems in ways that can modulate protein function and cellular processes. The specific stereochemical configuration of this compound has been shown to influence its biological activity, with different stereoisomers often exhibiting distinct pharmacological profiles.

Research has demonstrated that pyrrolidine derivatives can function as enzyme inhibitors, receptor modulators, and therapeutic agents for various medical conditions. The incorporation of fluorine into the molecular structure often results in compounds with improved drug-like properties, including enhanced metabolic stability and altered pharmacokinetic profiles. These characteristics make this compound a valuable compound for drug discovery efforts targeting central nervous system disorders and other therapeutic areas.

Overview of pyrrolidine derivatives in scientific research

Pyrrolidine derivatives have emerged as one of the most extensively studied classes of heterocyclic compounds in contemporary scientific research, with applications spanning pharmaceutical development, biochemical research, and materials science. The five-membered nitrogen-containing ring system provides a rigid framework that can accommodate various substituents while maintaining favorable physicochemical properties for biological activity. Recent advancements in the field have focused particularly on the period from 2015 to 2023, during which significant progress has been made in understanding the structure-activity relationships and therapeutic potential of these compounds.

The research landscape for pyrrolidine derivatives encompasses multiple therapeutic areas, with particular emphasis on central nervous system disorders, metabolic diseases, and infectious diseases. Recent studies have identified pyrrolidine-based compounds as potent acetylcholinesterase inhibitors, with some derivatives showing inhibition constants in the nanomolar range. For example, compounds bearing phenyl- and methyl-substituted structures with indole rings have demonstrated acetylcholinesterase inhibition with inhibition concentration values of 0.029 micromolar and 0.041 micromolar, respectively. These findings highlight the potential of pyrrolidine derivatives as therapeutic agents for neurodegenerative diseases.

The versatility of pyrrolidine derivatives is further demonstrated by their applications as carbonic anhydrase inhibitors, with certain compounds showing inhibition constants significantly lower than reference standards. Compound variants without sulfonamide moieties have exhibited remarkable selectivity, with inhibition constants of 17.61 nanomolar for human carbonic anhydrase I and 5.14 nanomolar for human carbonic anhydrase II. These results underscore the importance of structural modifications in optimizing biological activity and selectivity.

Table 1: Representative Biological Activities of Pyrrolidine Derivatives

| Compound Type | Target Enzyme/Receptor | Inhibition Constant/Concentration | Reference Activity |

|---|---|---|---|

| Phenyl-substituted pyrrolidine with indole ring | Acetylcholinesterase | 0.029 μM | Tacrine comparison |

| Methyl-substituted pyrrolidine with indole ring | Acetylcholinesterase | 0.041 μM | Tacrine comparison |

| Pyrrolidine benzenesulfonamide derivative | Acetylcholinesterase | 22.34 nM | Tacrine standard |

| Pyrrolidine without sulfonamide moiety | Human carbonic anhydrase I | 17.61 nM | 10× greater than reference |

| Pyrrolidine without sulfonamide moiety | Human carbonic anhydrase II | 5.14 nM | 26× greater than reference |

The research into pyrrolidine derivatives has also extended to their applications as antibacterial agents, with compounds containing 1,2,4-oxadiazole groups showing significant activity against bacterial DNA gyrase and topoisomerase IV. These enzymes represent important targets for antibacterial drug development, and pyrrolidine derivatives have demonstrated inhibition capabilities comparable to established antibiotics like novobiocin. The presence of 4-chlorophenyl substituents appears to be particularly beneficial for antibacterial activity, with multiple active compounds containing this structural feature.

Recent investigations have revealed the potential of pyrrolidine derivatives as antidiabetic agents through their ability to inhibit dipeptidyl peptidase IV, an enzyme involved in glucose homeostasis. Compounds with 4-trifluorophenyl substitutions on 1,2,4-oxadiazole groups have shown inhibition percentages exceeding 66%, with inhibition concentration values in the micromolar range. These findings demonstrate the broad therapeutic potential of pyrrolidine derivatives and their ability to modulate diverse biological targets.

The field has also witnessed significant advances in the synthesis of spiropyrrolidine derivatives, which represent a unique subclass with additional structural complexity. These compounds have shown promise as inhibitors of various cancer-related targets, including murine double minute 2 protein and glutathione peroxidase 4. The ability to create spirocyclic structures provides additional opportunities for optimizing biological activity and selectivity, representing an important frontier in pyrrolidine derivative research.

Properties

IUPAC Name |

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15/h1-4,8-9,13H,5-6H2,(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTADGCUSGBFIQ-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376075 | |

| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049975-91-8 | |

| Record name | (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

A patented process describes the preparation of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid derivatives via enantioselective hydrogenation of 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid intermediates. This method provides:

- High enantiomeric purity (>99.9% ee)

- High yields (>99% purity)

- Mild reaction conditions suitable for scale-up

Process Details

- Starting materials: 1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids, where the halogen can be fluorine at the 2-position on the phenyl ring.

- Catalysts: Transition metal catalysts such as palladium complexes (e.g., tetrakis(triphenylphosphine)palladium(0)) are used for coupling steps.

- Reaction conditions: Moderate temperature and pressure hydrogenation.

- Work-up: After hydrogenation, the reaction mixture is basified, extracted with organic solvents, and the product is precipitated at the isoelectric point.

- Purification: The product typically requires no further purification due to the high enantiomeric excess and purity achieved.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Palladium-catalyzed coupling of halogenated aryl compounds with pyrrolidine derivatives | Pd(PPh3)4, THF, room temperature, 3 h | Formation of 1-benzyl-4-(2-fluorophenyl)-pyrrolidine-3-carboxylic acid intermediate |

| 2. Enantioselective hydrogenation | H2, Pd catalyst, moderate temperature | Conversion to this compound with high ee |

| 3. Work-up and isolation | Basification, extraction, precipitation | Pure, enantiomerically enriched product |

Yield and Purity Data

| Parameter | Value |

|---|---|

| Yield | >75% (isolated yield) |

| Enantiomeric excess | >99.9% |

| Purity | >99% |

This method is noted for its economy and scalability, making it suitable for industrial pharmaceutical synthesis.

Synthesis via Electrophilic Fluorination and Iodocyclisation of Allylic Fluorides

Overview

An alternative synthetic route involves the preparation of fluoropyrrolidines through iodocyclisation of allylic fluorides bearing a nitrogen nucleophile. This method leverages:

- Electrophilic fluorination of allylsilanes to introduce the fluorine atom.

- 5-exo-trig iodocyclisation to form the pyrrolidine ring with stereocontrol.

Mechanistic Insights

- The presence of an allylic fluorine substituent induces syn-stereocontrol during ring closure.

- Diastereomeric ratios range from 10:1 to >20:1, indicating high stereoselectivity.

- The iodocyclisation likely proceeds via I2–π complexes with fluorine positioned inside, which directs stereochemical outcome.

Reaction Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Electrophilic fluorination of allylsilanes | Electrophilic fluorinating agents, controlled conditions | Formation of bench-stable allylic fluorides |

| 2. Iodocyclisation | Iodine, nitrogen nucleophile, mild conditions | Formation of 3-fluoropyrrolidines with high stereoselectivity |

Advantages

- High stereocontrol and diastereoselectivity.

- Bench-stable intermediates facilitate handling and storage.

- Applicable to synthesis of various fluorinated pyrrolidines, potentially including this compound analogs.

While this method is more general for fluoropyrrolidines, it provides valuable insights into stereochemical control relevant to the target compound.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The patented hydrogenation process emphasizes the importance of catalyst choice and reaction conditions to achieve high enantiomeric purity without the need for extensive purification steps. The product isolation involves pH adjustment to precipitate the acid at its isoelectric point, enhancing purity.

- The iodocyclisation approach highlights the role of fluorine in directing stereochemical outcomes via intramolecular interactions during ring closure, a principle that can be exploited for designing stereoselective syntheses of fluorinated pyrrolidines.

- Both methods underscore the significance of stereochemical control in preparing pharmaceutically relevant fluorinated pyrrolidine carboxylic acids, impacting biological activity and drug efficacy.

- The molecular formula of the target compound is C11H12FNO2 with a molecular weight of 209.22 g/mol.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial building block in synthesizing various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity and selectivity towards specific targets.

Biological Studies

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is utilized in enzyme interaction studies and protein binding assays. The fluorophenyl group increases binding affinity to certain enzymes or receptors, making it valuable in drug design and development.

Chemical Reactions

The compound can undergo various chemical reactions including:

- Oxidation : To form ketones or aldehydes.

- Reduction : Converting the carboxylic acid group to alcohols.

- Electrophilic Aromatic Substitution : The fluorophenyl group can participate in substitution reactions under appropriate conditions.

Case Study 1: Drug Development

In a study focused on developing inhibitors for specific enzymes involved in metabolic pathways, this compound was modified to enhance its inhibitory potency. The modifications led to compounds with significantly improved binding affinities and selectivities.

Case Study 2: Protein Binding Assays

Research involving protein binding assays demonstrated that the incorporation of the fluorophenyl group in this compound resulted in enhanced interactions with target proteins compared to non-fluorinated analogs. This finding underscores its utility in biological research.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs and Stereochemistry

The compound is compared to pyrrolidine-3-carboxylic acid derivatives with variations in phenyl substituents and stereochemistry:

Key Observations :

Biological Activity

(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H12FNO2

- Molecular Weight : 209.22 g/mol

- CAS Number : 1049975-91-8

- Structure : The compound features a pyrrolidine ring substituted with a 2-fluorophenyl group and a carboxylic acid functional group.

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. Research indicates that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved activity compared to standard treatments like bleomycin in inducing apoptosis in hypopharyngeal tumor cells .

The biological activity of this compound may involve:

- Inhibition of Protein Kinases : Similar compounds have been identified as selective inhibitors of protein kinases, which are crucial in cancer progression and treatment resistance .

- Modulation of Receptors : The compound may interact with various receptors involved in cell proliferation and apoptosis resistance, such as muscarinic acetylcholine receptors (M3R), which are implicated in colorectal cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of pyrrolidine derivatives. Key findings include:

- The presence of a nitrogen atom within the pyrrolidine ring enhances interaction with target proteins.

- Substitutions on the aromatic ring can significantly affect the compound's binding affinity and selectivity towards specific receptors or enzymes .

Data Table: Biological Activities of Related Compounds

Case Studies

- Cytotoxicity Study : A study evaluated the cytotoxic effects of several pyrrolidine derivatives on FaDu hypopharyngeal carcinoma cells. The results indicated that this compound showed significant cytotoxicity compared to control drugs, suggesting its potential as an anticancer agent .

- Receptor Interaction Study : Another investigation focused on the interaction of pyrrolidine derivatives with M3 muscarinic acetylcholine receptors. The study found that specific modifications in the structure led to increased receptor binding affinity and subsequent cellular responses associated with cancer progression .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with chiral precursors or employing asymmetric catalysis to establish the (3S,4R) configuration. Key steps include:

- Enantioselective cyclization : Formation of the pyrrolidine ring via intramolecular amidation or alkylation, using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) .

- Functional group installation : The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis, ensuring regioselectivity .

- Carboxylic acid activation : Protection/deprotection of the carboxylic acid group using tert-butoxycarbonyl (Boc) or other protecting groups to prevent unwanted side reactions .

- Critical Data : Yield optimization (60–85%) and enantiomeric excess (>95%) are confirmed via HPLC with chiral columns or NMR analysis of diastereomeric derivatives .

Q. What analytical techniques are essential for characterizing the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for confirming the (3S,4R) configuration .

- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB, with mobile phases of hexane/isopropanol .

- NMR spectroscopy : NMR identifies fluorine substitution patterns, while - HSQC confirms pyrrolidine ring conformation .

- Mass spectrometry : High-resolution ESI-MS verifies molecular formula (e.g., CHFNO) and detects impurities .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The 2-fluorophenyl group enhances lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs. Key analyses include:

- Solubility assays : Measured in PBS (pH 7.4) and DMSO, showing limited aqueous solubility (<0.1 mg/mL) .

- pKa determination : Potentiometric titration identifies the carboxylic acid pKa (~3.5) and amine pKa (~9.2), critical for bioavailability predictions .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from:

- Assay variability : Standardize conditions (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine) .

- Enantiomeric impurities : Re-evaluate chiral purity via HPLC and correlate with activity trends .

- Off-target effects : Perform counter-screens against related enzymes (e.g., kinases with similar ATP-binding sites) .

- Case Study : A 10% impurity in the (3R,4S) enantiomer reduced reported IC by 50% in a kinase inhibition study, resolved via preparative chiral separation .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Docking studies : Use Schrödinger Glide or AutoDock Vina to model interactions with target proteins (e.g., G-protein-coupled receptors). The fluorophenyl group’s electronegativity enhances π-stacking with aromatic residues .

- MD simulations : Assess binding stability over 100-ns trajectories, identifying key hydrogen bonds (e.g., carboxylic acid with Lys123) .

- SAR exploration : Modify substituents (e.g., 3-CF vs. 2-F) and calculate binding free energy (ΔG) via MM/GBSA .

Q. What challenges arise in scaling up the synthesis, and how are they addressed?

- Methodological Answer :

- Chiral integrity : Replace batch reactors with continuous flow systems to maintain stereochemical control at higher temperatures .

- Purification bottlenecks : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for large-scale purity (>99%) .

- Cost optimization : Substitute palladium catalysts with nickel-based systems for Suzuki couplings, reducing metal contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.